2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde
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Overview
Description
2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C16H22O3S. This compound is characterized by the presence of a sulfanyl group attached to an ethylhexyl chain, a methoxy group, and two aldehyde groups on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde typically involves the reaction of 2-ethylhexanethiol with 5-methoxyphthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarboxylic acid.
Reduction: 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarboxylic acid
- 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dimethanol
- 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-diamine
Uniqueness
2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and aldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
877668-54-7 |
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Molecular Formula |
C17H24O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2-ethylhexylsulfanyl)-5-methoxyterephthalaldehyde |
InChI |
InChI=1S/C17H24O3S/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
WGYLFCDCBPVOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=CC(=C(C=C1C=O)OC)C=O |
Origin of Product |
United States |
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